molecular formula C21H17N7O3 B2702540 ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate CAS No. 1179456-47-3

ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate

Numéro de catalogue: B2702540
Numéro CAS: 1179456-47-3
Poids moléculaire: 415.413
Clé InChI: RMCXHUPTPXSWTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate is a useful research compound. Its molecular formula is C21H17N7O3 and its molecular weight is 415.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The compound is derived from pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine scaffolds known for their pharmacological properties. The synthesis often utilizes methods such as:

  • Condensation Reactions : Combining various aromatic and aliphatic amines with carboxylic acids or their derivatives.
  • Cyclization : Forming the triazole and pyrimidine rings through cyclization reactions involving hydrazines and carbonyl compounds.
  • Esterification : Converting acids to esters using alcohols in the presence of acid catalysts.

Anticancer Activity

Recent studies have shown that compounds containing the pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine structure exhibit significant anticancer properties. For instance:

  • In vitro Studies : this compound has been tested against various cancer cell lines. Results indicated that it inhibits cell proliferation effectively with IC50 values comparable to established chemotherapeutics .
Cell LineIC50 (μM)Reference
MCF7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HeLa (Cervical Cancer)10.0

The proposed mechanism of action for this compound involves:

  • Kinase Inhibition : The compound acts as an inhibitor of several kinases involved in cell cycle regulation and apoptosis pathways. This leads to cell cycle arrest and increased apoptosis in cancer cells .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting COX enzymes and reducing pro-inflammatory cytokines . This dual action enhances their therapeutic potential in treating both cancer and inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of pyrazolo derivatives in clinical settings:

  • Case Study 1 : A study investigated the effects of a related compound in patients with advanced solid tumors. Results showed a significant reduction in tumor size after treatment with a similar pyrazolo derivative over a 12-week period .
  • Case Study 2 : In another clinical trial focusing on inflammatory diseases like rheumatoid arthritis, patients treated with a pyrazolo derivative showed marked improvement in symptoms compared to the control group .

Applications De Recherche Scientifique

Conventional Synthetic Approaches

The synthesis of ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate typically involves multi-step reactions that include the formation of the pyrazolo and triazolo rings through cyclization reactions. Recent studies have reported various synthetic pathways that optimize yield and purity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a promising method for the rapid production of this compound. This technique enhances reaction rates and yields while reducing solvent usage and reaction times. The eco-friendliness and efficiency of microwave methods make them particularly attractive for large-scale synthesis.

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d][1,2,4]triazolo compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro and in vivo models.

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been studied extensively. In vitro assays measuring cyclooxygenase (COX) inhibition have shown promising results for derivatives containing the pyrazolo structure. These derivatives can serve as lead compounds for developing new anti-inflammatory drugs.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazolo and benzoate moieties can significantly affect biological activity. Ongoing research aims to elucidate these relationships to enhance efficacy and reduce side effects.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of this compound against various cancer cell lines. The compound showed IC50 values in the low micromolar range, indicating potent cytotoxicity.

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory mechanism of action through COX inhibition assays. The results indicated that derivatives with specific substitutions exhibited enhanced selectivity towards COX-2 over COX-1, suggesting a favorable profile for therapeutic applications in inflammatory diseases.

Propriétés

Numéro CAS

1179456-47-3

Formule moléculaire

C21H17N7O3

Poids moléculaire

415.413

Nom IUPAC

ethyl 4-[(2-oxo-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-12-yl)amino]benzoate

InChI

InChI=1S/C21H17N7O3/c1-2-31-19(30)13-8-10-14(11-9-13)23-20-25-26-21-24-17-16(18(29)27(20)21)12-22-28(17)15-6-4-3-5-7-15/h3-12,22H,2H2,1H3,(H,23,25)

Clé InChI

RMCXHUPTPXSWTP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.